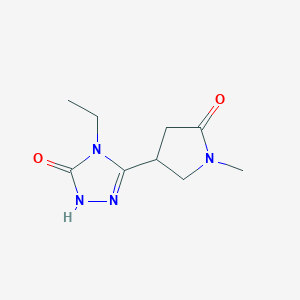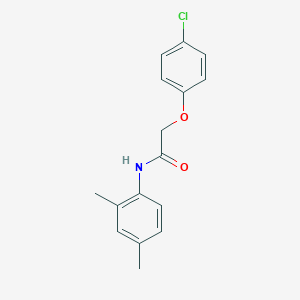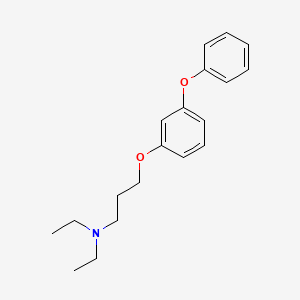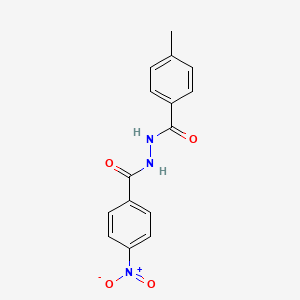![molecular formula C17H14Cl3FN2O B3846976 3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide](/img/structure/B3846976.png)
3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide
Vue d'ensemble
Description
3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide involves its interaction with various biological targets such as enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, leading to the inhibition of various cellular processes. It has also been shown to interact with proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide depend on the specific target it interacts with. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In materials science, it has been used to create polymers with unique properties such as high thermal stability. In biochemistry, it has been studied for its interactions with proteins and enzymes, which can lead to changes in their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide in lab experiments include its ability to selectively interact with certain biological targets, its ease of synthesis, and its potential applications in various fields. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer agent. Another direction is to explore its use in materials science, such as for the synthesis of novel polymers with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Applications De Recherche Scientifique
3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of novel polymers with unique properties. In biochemistry, it has been studied for its interactions with proteins and enzymes.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3FN2O/c18-17(19,20)16(22-14-9-5-4-8-13(14)21)23-15(24)11-10-12-6-2-1-3-7-12/h1-11,16,22H,(H,23,24)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDUDQQGPMMFBS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![butyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B3846905.png)







![1-[3-(2,4-dimethylphenoxy)propyl]piperidine](/img/structure/B3846982.png)

![4-[3-(2-fluorophenoxy)propyl]morpholine](/img/structure/B3846993.png)
![diethyl [5-(4-fluorophenoxy)pentyl]malonate](/img/structure/B3847001.png)
